N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-chloropyridin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c11-9-6-7(3-4-12-9)13-10(14)8-2-1-5-15-8/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNOEXCGVXDSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650553 | |
| Record name | N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943408-95-5 | |
| Record name | N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acyl Chloride Route
Step 1: Preparation of Thiophene-2-carbonyl Chloride
Thiophene-2-carboxylic acid is treated with oxalyl chloride (or sometimes thionyl chloride) in an inert solvent such as dichloromethane at room temperature. A catalytic amount of DMF is added to facilitate the formation of the acyl chloride.
$$
\text{Thiophene-2-carboxylic acid} + \text{(COCl)}2 \xrightarrow[\text{DMF}]{\text{CH}2\text{Cl}2} \text{Thiophene-2-carbonyl chloride} + \text{CO} + \text{CO}2 + \text{HCl}
$$Step 2: Coupling with 2-Chloropyridin-4-amine
The acyl chloride intermediate is then added dropwise to a solution of 2-chloropyridin-4-amine and a base such as triethylamine in dichloromethane under cooling (ice bath) to control the exothermic reaction. The mixture is stirred at room temperature until completion, monitored by TLC.
Step 3: Work-up and Purification
After reaction completion, the mixture is washed with water, dilute acid (e.g., 2 N HCl) to remove excess amine, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography using a solvent system such as dichloromethane:ethyl acetate (1:1) or similar.
This method is widely reported with good yields and purity (typically >95% by HPLC).
Direct Coupling via Carbodiimide-Mediated Amide Bond Formation
An alternative method avoids the isolation of acyl chloride:
Step 1: Activation of Thiophene-2-carboxylic Acid
The acid is activated in situ using carbodiimide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) in dichloromethane.
Step 2: Addition of 2-Chloropyridin-4-amine
The amine is added directly to the activated acid mixture and stirred under inert atmosphere (argon) at room temperature for 24–48 hours.
Step 3: Work-up
The reaction mixture is washed with dilute acid to remove unreacted amine and coupling reagents, dried, concentrated, and purified by chromatography.
This method is advantageous for mild conditions and avoids the use of corrosive reagents like oxalyl chloride. Yields in the range of 40–60% have been reported.
Representative Data Table of Reaction Conditions and Yields
| Method | Reagents & Conditions | Reaction Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Acyl Chloride Route | Oxalyl chloride, DMF, CH2Cl2, then amine, Et3N | 6–24 hours | 55–75 | Column chromatography | High purity (>95%), scalable |
| Carbodiimide-Mediated Coupling | EDC, DMAP, CH2Cl2, argon atmosphere, room temp | 24–48 hours | 40–60 | Column chromatography | Mild conditions, no acid chloride |
| Direct Amidation (less common) | Heating acid + amine with coupling additives | Several hours | Variable | Chromatography or recrystallization | Less commonly used for this substrate |
Detailed Research Findings
Reaction Optimization: Studies have shown that the presence of DMAP significantly accelerates the coupling reaction and improves yields by acting as a nucleophilic catalyst. The use of inert atmosphere (argon) prevents oxidation or side reactions.
Solvent Effects: Dichloromethane is preferred for its ability to dissolve both reactants and coupling reagents, facilitating homogeneous reaction mixtures.
Purity and Characterization: Products are typically characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry. High-performance liquid chromatography (HPLC) confirms purity >95% in optimized protocols.
Stability Considerations: The 1,3,4-thiadiazole carboxylic acid derivatives can undergo decarboxylation; thus, the use of stable intermediates like acyl chlorides or lithium salts is recommended to ensure reproducibility.
Summary of Preparation Route
| Step | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Thiophene-2-carboxylic acid | Oxalyl chloride, DMF, CH2Cl2, room temp | Thiophene-2-carbonyl chloride |
| 2 | Thiophene-2-carbonyl chloride + 2-chloropyridin-4-amine | Triethylamine, CH2Cl2, ice bath, room temp | This compound |
| 3 | Crude amide | Work-up: acid wash, drying, concentration | Crude product |
| 4 | Crude product | Purification by column chromatography | Pure target compound |
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions at the chloropyridine or thiophene rings can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms with different functional groups.
Substitution Products: Compounds with new substituents at specific positions on the rings.
Scientific Research Applications
N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for treating diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
The structural and functional attributes of N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide are best understood through comparison with analogs sharing thiophene-carboxamide or pyridine-based scaffolds. Key distinctions lie in substitution patterns, biological activity, and synthetic routes.
Structural Analogues with Antiplasmodial Activity
Compounds KuSaSch100 and KuSaSch101 () are 4-arylthieno[2,3-b]pyridine-2-carboxamides with antiplasmodial properties. Unlike the target compound, these feature fused cyclopenta[b]thieno[3,2-e]pyridine cores and amino substituents. For example:
- KuSaSch100 : Incorporates a 4-chlorophenyl group and a cyclopentane ring, yielding a molecular weight of 489.99 g/mol.
- KuSaSch101 : Substitutes the 4-chlorophenyl with a 4-fluorophenyl group.
Comparison :
| Property | This compound | KuSaSch100/KuSaSch101 |
|---|---|---|
| Core Structure | Simple thiophene-pyridine linkage | Fused tricyclic system |
| Molecular Weight | 238.69 g/mol | ~490 g/mol |
| Bioactivity | Scaffold potential | Antiplasmodial (IC₅₀ values reported) |
| Synthesis Complexity | Moderate (one-step coupling) | High (multi-step) |
The fused-ring systems in KuSaSch analogs enhance rigidity and binding affinity but increase synthetic complexity. The target compound’s simpler structure offers flexibility for derivatization .
Pyrimidine and Dihydropyridine Derivatives
and highlight compounds such as (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1), which integrates pyrimidine and dihydropyridine moieties. These structures exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to the target compound’s pyridine ring.
Key Differences :
- Substituent Effects: The dichlorophenyl and methylamino groups in compound 1 improve hydrophobic interactions and solubility.
- Bioactivity : Such derivatives are often optimized for kinase inhibition or antimicrobial activity, whereas the target compound serves primarily as a scaffold .
Benzo[b]thiophene-2-carboxamide Hydrochlorides
and describe a series of 6-(4-substituted phenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochlorides (e.g., compounds 42–47). These feature extended aromatic systems (benzo[b]thiophene) and piperidine-methyl groups, which enhance membrane permeability and target engagement.
Comparative Analysis :
The benzo[b]thiophene analogs demonstrate how structural expansion and salt formation can optimize drug-like properties, a strategy applicable to the target compound .
Thiophene-Pyridine Hybrids with Sulfur Substituents
reports N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide (8j), synthesized by replacing the chlorine in the target compound with thiomorpholine. This modification introduces a sulfur-containing group, enhancing interactions with cysteine residues in biological targets.
Impact of Substitution :
- Target Compound (6j) : Chlorine acts as a leaving group, enabling nucleophilic substitution.
- Derivative 8j : Thiomorpholine improves binding to sulfur-dependent enzymes, as evidenced by IR peaks for C-S-C stretching (684 cm⁻¹) .
Analogues with Varied Pyridine Substituents
and describe compounds like 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide and 5-chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide . These illustrate how pyridine substitution (e.g., 4-methyl vs. 2-chloro) alters electronic and steric profiles:
- 2-Chloropyridin-4-yl : Electron-withdrawing effect stabilizes the ring, favoring electrophilic substitutions .
Biological Activity
N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its potential as an antitumor agent and its antimicrobial effects.
Chemical Structure and Properties
This compound has the molecular formula C10H7ClN2OS. Its structure comprises a thiophene ring with a carboxamide group and a chloropyridine moiety, which are crucial for its biological activity. The unique combination of these functional groups contributes to its reactivity and interaction with biological macromolecules.
Antitumor Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit cancer cell proliferation, particularly in various tumor cell lines.
Case Study: Inhibition of Hep3B Cell Line
A study focused on thiophene carboxamide derivatives demonstrated that compounds similar to this compound exhibited significant activity against Hep3B hepatocellular carcinoma cells. The most active derivatives showed IC50 values ranging from 5.46 µM to 12.58 µM, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . It has shown promise against various bacterial strains, particularly those resistant to conventional antibiotics.
Antibacterial Efficacy
Research on similar thiophene derivatives has demonstrated their effectiveness against Extended-Spectrum Beta-Lactamase (ESBL) producing strains of Escherichia coli. For instance, certain derivatives exhibited strong binding interactions with the β-lactamase enzyme, suggesting that this compound could serve as a scaffold for developing new antibacterial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the chloropyridine and thiophene moieties may interact with hydrophobic pockets in proteins, modulating their functions and leading to various biological effects .
Summary of Biological Activities
The following table summarizes the key findings regarding the biological activities of this compound:
Q & A
Q. How to handle conflicting crystallographic data in polymorph identification?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
